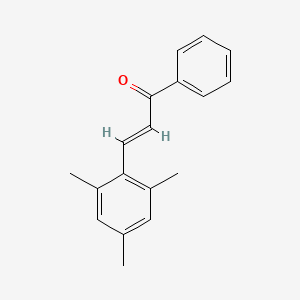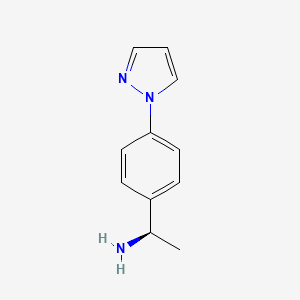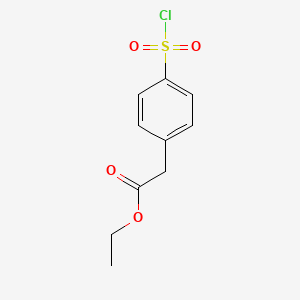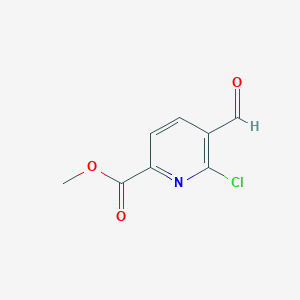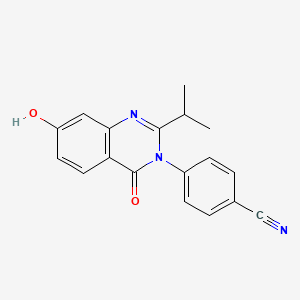
4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile
描述
香草素受体拮抗剂 1,也称为 4-(7-羟基-2-异丙基-4-氧代喹唑啉-3(4H)-基)苯甲腈,是一种强效的瞬时受体电位香草素 1 (TRPV1) 受体拮抗剂。TRPV1 是一种非选择性阳离子通道,在体温的检测和调节以及疼痛和热感的感知中起着至关重要的作用。 香草素受体拮抗剂 1 对 TRPV1 的抑制在疼痛管理和各种神经系统疾病中具有重要意义 .
准备方法
合成路线和反应条件: 香草素受体拮抗剂 1 的合成通常涉及多个步骤,从制备喹唑啉酮核心开始。一种常见的方法包括邻氨基苯甲酸衍生物与异氰酸酯的缩合,然后环化形成喹唑啉酮结构。
工业生产方法: 香草素受体拮抗剂 1 的工业生产可能涉及优化合成路线以提高产率和纯度。这包括使用高通量筛选反应条件,以及实施连续流动化学以有效地扩大生产过程。
化学反应分析
反应类型: 香草素受体拮抗剂 1 会经历各种化学反应,包括:
氧化: 羟基可以在特定条件下被氧化形成醌。
还原: 腈基可以使用诸如氢化铝锂之类的还原剂还原成伯胺。
常用试剂和条件:
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 氢化铝锂或催化氢化。
取代: 在路易斯酸催化剂存在下,卤化试剂如溴或氯。
主要产物:
氧化: 醌及其相关衍生物。
还原: 伯胺。
取代: 卤代芳香族化合物。
科学研究应用
香草素受体拮抗剂 1 在科学研究中具有广泛的应用:
化学: 用作研究 TRPV1 受体及其在各种化学途径中的作用的工具。
生物学: 有助于了解 TRPV1 在感觉神经元中的生理和病理作用。
医学: 研究其在治疗慢性疼痛、炎症和神经退行性疾病中的潜力。
工业: 在开发新型镇痛药和治疗剂方面的潜在应用.
作用机制
香草素受体拮抗剂 1 通过与 TRPV1 受体结合发挥作用,从而抑制其激活。TRPV1 被各种刺激激活,包括高温、酸性条件和辣椒素。通过阻断该受体,香草素受体拮抗剂 1 阻止阳离子的流入,从而减少疼痛和热感的感知。 分子靶点包括 TRPV1 的离子通道结构域,所涉及的途径主要与伤害感受和疼痛调节有关 .
相似化合物的比较
香草素受体拮抗剂 1 在其对 TRPV1 受体的强效性和选择性方面是独一无二的。类似的化合物包括:
辣椒素嗪: 第一个竞争性香草素拮抗剂,与香草素受体拮抗剂 1 相比,效力较低。
SB-366791: 另一种具有不同结构特征的 TRPV1 拮抗剂。
AMG 517: 一种具有不同化学骨架的强效 TRPV1 拮抗剂.
香草素受体拮抗剂 1 因其赋予其对 TRPV1 高亲和力和选择性的特定结构特征而脱颖而出,使其成为研究和治疗环境中宝贵的化合物。
属性
IUPAC Name |
4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXRFIBKKSHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871814-52-7 | |
| Record name | Libvatrep | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIBVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

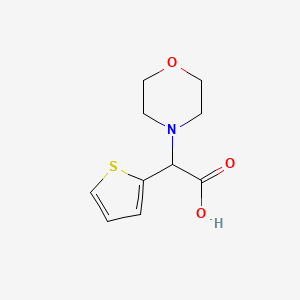
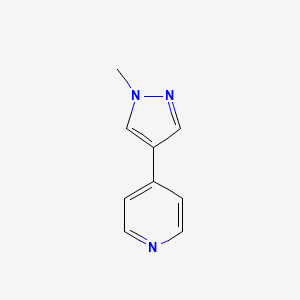
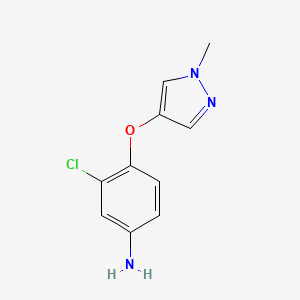
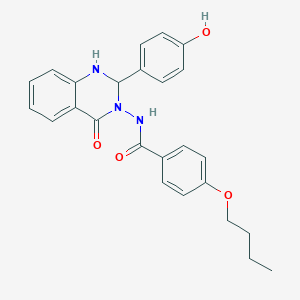
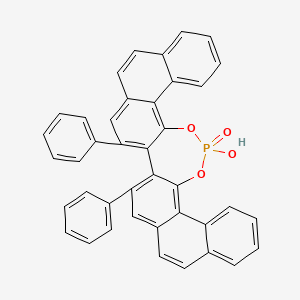

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
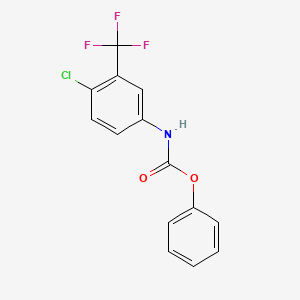
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)
